2,5-Dichloro-3-methylcinnamic acid
Description
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,5-dichloro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)5-7(10(6)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
LPUJCAKKWQIOGJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylcinnamic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction In this process, benzene is reacted with chloroform and aluminum chloride to introduce chlorine atoms onto the benzene ring
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the chlorination of toluene to produce 2,5-dichlorotoluene, followed by a series of reactions to introduce the cinnamic acid moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and aldehydes.
Substitution: Leads to the formation of various halogenated derivatives.
Scientific Research Applications
2,5-Dichloro-3-methylcinnamic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-methylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Methylcinnamic Acid
- The methyl group enhances hydrophobicity compared to unsubstituted cinnamic acid.
- Applications : Used as a precursor in organic synthesis and flavoring agents.
2,4-Dichlorocinnamic Acid
- Key Differences : The para-positioned chlorine (4-position) may enhance conjugation compared to the 5-position in 2,5-Dichloro-3-methylcinnamic acid, altering UV absorption and photostability.
- Applications : Studied for antifungal properties .
Functional Analogues with Sulfonamide Groups
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid
- Structure: Features a 2,5-dichlorobenzenesulfonamido group attached to a 3-methylbutanoic acid backbone .
- Key Differences :
- Functional Groups : Sulfonamide vs. cinnamic acid carboxylate.
- Crystallography : Single-crystal X-ray data reveal a mean C–C bond length of 0.005 Å and an R factor of 0.041, indicating high structural precision .
- Solubility : The sulfonamide group may enhance water solubility compared to the hydrophobic cinnamic acid derivative.
- Applications: Potential use in crystallography studies and as a ligand in coordination chemistry.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Positioning : The 2,5-dichloro configuration in this compound creates steric hindrance and electronic effects distinct from 2,4-dichloro isomers, which may influence binding to biological targets.
- Functional Group Impact : Sulfonamide-containing analogues (e.g., ) exhibit enhanced crystallographic stability, suggesting utility in material science, whereas cinnamic acid derivatives are more suited for bioactivity studies.
- Synthetic Challenges: The methyl group at the 3-position in this compound complicates regioselective synthesis compared to non-methylated analogues.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2,5-Dichloro-3-methylcinnamic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 2,5-dichloro-3-methylbenzaldehyde and malonic acid, using pyridine or piperidine as a catalyst. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification may require recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Data Consideration : Track side products like unreacted aldehyde using GC-MS or NMR. Yield improvements often correlate with reduced reaction time and controlled moisture levels.
Q. How do substituents (chloro and methyl groups) influence the compound’s physicochemical properties, such as solubility and stability?
- Analysis : The electron-withdrawing chloro groups increase acidity (pKa ~3–4), enhancing solubility in polar aprotic solvents (e.g., DMSO). The methyl group introduces steric hindrance, potentially reducing crystallinity. Stability studies under varying pH (1–10) and temperature (4–40°C) via UV-Vis spectroscopy (λmax ~270 nm) reveal degradation pathways, such as decarboxylation under alkaline conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : NMR (CDCl₃) shows characteristic doublets for the cinnamic acid α,β-unsaturated protons (δ 6.3–7.5 ppm) and methyl group singlet (δ 2.1–2.3 ppm). NMR confirms carbonyl (δ ~168–170 ppm) and aromatic carbons.
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups.
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻) provides molecular ion confirmation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Strategy : Grow crystals via slow evaporation (acetonitrile/methanol). Use SHELXL for refinement, focusing on resolving disorder in the methyl or chloro substituents. Hydrogen-bonding networks (e.g., carboxylic acid dimers) stabilize the lattice; analyze these using Mercury software. Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .
- Contradictions : Discrepancies between calculated and observed torsion angles may indicate dynamic disorder, requiring low-temperature (100 K) data collection .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methods :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO). High LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the β-carbon.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict aggregation behavior.
Q. How can researchers address discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Troubleshooting :
- Assay Conditions : Control pH (carboxylic acid protonation affects binding) and solvent (DMSO concentration ≤1%).
- Structure-Activity Relationship (SAR) : Compare methyl vs. ethyl analogues to isolate steric effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins.
Methodological Challenges and Solutions
Q. What strategies mitigate crystallization difficulties for this compound?
- Approach : Employ polymorph screening (10+ solvents) with high-throughput robotics. Additives like ionic liquids (e.g., [BMIM][BF₄]) can template crystal growth. For persistent oils, switch to slurry crystallization with seed crystals .
Q. How to interpret conflicting HPLC purity results between UV and ELSD detectors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
